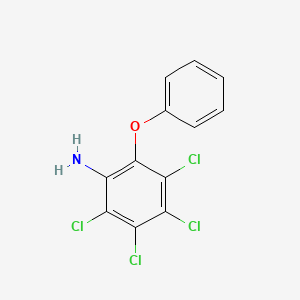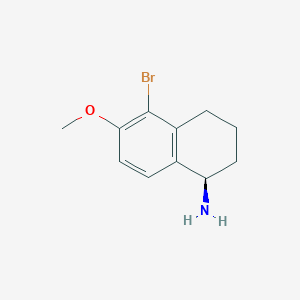
(R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and an amine group attached to a tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification process often involves recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-6-formyl-1,2,3,4-tetrahydronaphthalen-1-amine, while nucleophilic substitution of the bromine atom can produce 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.
Aplicaciones Científicas De Investigación
®-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the ®-configuration and hydrochloride salt form.
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom.
5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group.
Uniqueness
®-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and methoxy groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
(1R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1 |
Clave InChI |
KHNDQNFRCRMNHI-SECBINFHSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1)[C@@H](CCC2)N)Br |
SMILES canónico |
COC1=C(C2=C(C=C1)C(CCC2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


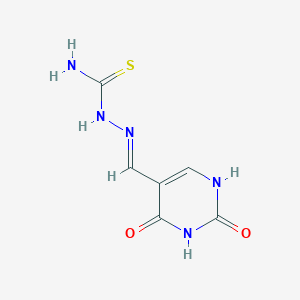
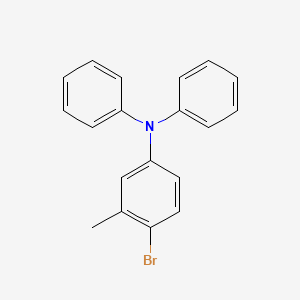
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
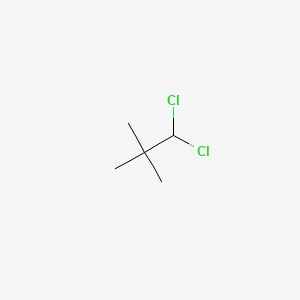
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
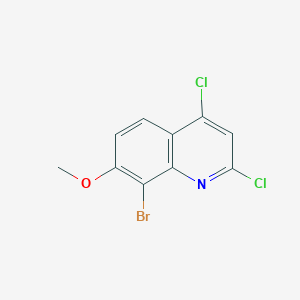
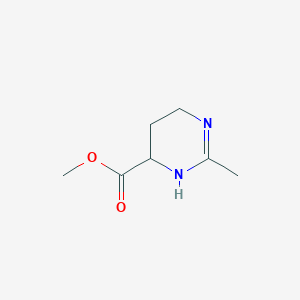


![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
